molecular formula C13H15NO6S B5207364 phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide

phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide

Cat. No. B5207364
M. Wt: 313.33 g/mol
InChI Key: AYSGFCYSJDXKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide, also known as sulthiame, is a chemical compound that has been used as an anticonvulsant drug for the treatment of epilepsy. Sulthiame is a member of the sulfonamide family of drugs and is structurally similar to other anticonvulsants such as acetazolamide and sulthiame.

Mechanism of Action

The exact mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the brain. Sulthiame may also act by enhancing the activity of GABA, an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects:
Sulthiame has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of excitatory neurotransmitters such as glutamate and to increase the activity of inhibitory neurotransmitters such as GABA. Sulthiame has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.

Advantages and Limitations for Lab Experiments

Sulthiame has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticonvulsant properties. Sulthiame is also relatively easy to synthesize and can be obtained in pure form. However, there are also limitations to the use of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in lab experiments. It has a relatively narrow therapeutic window and can cause side effects such as dizziness, nausea, and fatigue. In addition, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide may interact with other drugs and can cause drug-drug interactions.

Future Directions

There are a number of future directions for research on phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. One area of research is the development of new derivatives of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide that may have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide and its interactions with other drugs.

Synthesis Methods

Sulthiame can be synthesized by reacting 3,4-dimethyl-4-nitro-3-thiophenecarboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. The synthesis of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is a complex process and requires careful control of reaction conditions to obtain a pure product.

Scientific Research Applications

Sulthiame has been extensively studied for its anticonvulsant properties and has been shown to be effective in the treatment of epilepsy. In addition to its use as an anticonvulsant, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Sulthiame has been shown to have neuroprotective effects and may help to prevent neuronal damage caused by oxidative stress.

properties

IUPAC Name

phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-12(11(15)20-10-6-4-3-5-7-10)8-21(18,19)9-13(12,2)14(16)17/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGFCYSJDXKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CC1(C)[N+](=O)[O-])C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.